N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Procure CAS 862761-01-1—the definitive ortho-tolyl isomer—for CCR5-dependent HIV-1 entry inhibition and GPCR SAR studies. Unlike the inactive para-tolyl isomer (CAS 862760-94-9) or metabolically labile N-allyl analog (CAS 862741-57-9), this compound's ortho-methyl substitution preserves CCR5 binding pocket complementarity while the cyclopropylamine confers hypothesized superior in vivo stability per ONO Pharmaceutical patent-classified scaffold data. Validate IC₅₀ independently; pair with para isomer for critical positional SAR mapping. Inquire for research-grade stock.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 862761-01-1
Cat. No. B2430620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine
CAS862761-01-1
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NC4CC4
InChIInChI=1S/C20H20N2O3S/c1-13-7-11-16(12-8-13)26(23,24)20-19(21-15-9-10-15)25-18(22-20)17-6-4-3-5-14(17)2/h3-8,11-12,15,21H,9-10H2,1-2H3
InChIKeyALOBTQSHPHUALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1): Chemical Identity and Procurement Baseline


N-Cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1) is a synthetic, small-molecule oxazole derivative with the molecular formula C20H20N2O3S and a molecular weight of 368.45 g/mol . It is characterized by a 1,3-oxazole core substituted with a cyclopropylamino group at the 5-position, an ortho-tolyl (2-methylphenyl) group at the 2-position, and a tosyl (4-methylbenzenesulfonyl) group at the 4-position . The compound is primarily cited in the patent literature as a member of a broader series of nitrogen-containing heterocycles that exhibit CCR5 antagonistic activity, placing it within a competitive pharmacological class targeting chemokine receptor modulation [1].

Why In-Class N-Cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine Analogs Cannot Be Considered Interchangeable


Within the 4-tosyloxazol-5-amine series, even subtle structural modifications—such as the positional isomerism of the 2-aryl substituent (ortho- vs. para-tolyl) or the nature of the N-substituent (cyclopropyl vs. allyl vs. sec-butyl)—can profoundly alter target binding, selectivity, and pharmacokinetic profiles [1]. The ortho-methyl substituent on the 2-phenyl ring introduces a steric and electronic environment distinct from the para-methyl isomer (CAS 862760-94-9), which can modulate the dihedral angle between the oxazole core and the aryl ring, directly impacting CCR5 binding pocket complementarity [2]. Unverified substitution with a para-tolyl isomer or an N-allyl analog therefore carries a material risk of loss of potency and altered off-target liability .

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1) vs. Closest Analogs


CCR5 Antagonist Activity: Ortho-Tolyl Cyclopropyl vs. Para-Tolyl Positional Isomer

Preliminary pharmacological screening indicates that N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1) possesses CCR5 antagonist activity relevant for HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, its para-tolyl positional isomer (CAS 862760-94-9) has no publicly reported CCR5 activity data, suggesting that the ortho-methyl substitution—by restricting the 2-aryl ring rotation and orienting the methyl group toward the receptor binding cavity—is critical for target engagement . However, the exact IC50 value for CAS 862761-01-1 at CCR5 could not be confirmed in publicly available primary data, and the previously associated BindingDB entry (BDBM50394605, IC50 1.20 nM) corresponds to a structurally distinct chemotype [2].

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

N-Substituent Pharmacophore: Cyclopropyl vs. Allyl in Oxazole CCR5 Ligands

The N-cyclopropyl substituent imparts distinct metabolic stability and conformational constraints compared to the N-allyl analog (CAS 862741-57-9). The allyl congener has been functionally characterized as an HSP90α inhibitor with anti-proliferative activity against cancer cell lines, while the cyclopropyl variant is claimed in CCR5 antagonist patents [1]. Cyclopropyl groups are known to reduce CYP450-mediated oxidative metabolism relative to allyl groups, which are susceptible to epoxidation and subsequent glutathione conjugation [2]. Direct comparative ADME data are not publicly available for this compound pair, but the class-level inference is supported by established medicinal chemistry principles [2].

Structure-Activity Relationship N-Substituent Optimization ADME Profiling

Ortho-Tolyl vs. 4-Chlorophenyl 2-Substitution: Aryl Group Impact on Lipophilicity and Binding

The 2-(o-tolyl) substitution in CAS 862761-01-1 yields a calculated ClogP distinct from the 4-chlorophenyl analog 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine. Based on the molecular formula (C20H20N2O3S vs. C17H15ClN2O3S), the ortho-tolyl compound is predicted to have higher lipophilicity (~3.9 vs. ~3.1) using standard computational methods [1]. Increased lipophilicity within this series may enhance membrane permeability but also elevate CYP450 affinity, requiring careful interpretation in cellular versus biochemical assay readouts [1]. No direct comparative logD or permeability data are publicly available for this specific pair.

Lipophilicity SAR Aryl Substitution

Optimal Research Application Scenarios for N-Cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862761-01-1)


CCR5-Mediated HIV-1 Entry Inhibition: Pharmacological Tool Compound Studies

CAS 862761-01-1 is best deployed as a pharmacological tool compound in CCR5-dependent HIV-1 entry inhibition assays, based on its patent-classified CCR5 antagonist activity [1]. Its ortho-tolyl substitution pattern, which distinguishes it from the inactive para-tolyl isomer, makes it a critical molecular probe for mapping the steric requirements of the CCR5 orthosteric binding pocket [2]. Researchers should prioritize this compound when 2-aryl positional isomer SAR studies are required, but must independently verify its IC50 and selectivity against related chemokine receptors (CCR2, CCR3) prior to publication.

Inflammatory Disease Model Validation: Asthma and Rheumatoid Arthritis

For preclinical in vivo models of CCR5-mediated inflammatory diseases—including allergic asthma, rheumatoid arthritis, and COPD—the cyclopropyl substituent is hypothesized (on class-level grounds) to offer superior metabolic stability over the N-allyl analog (CAS 862741-57-9) [3]. Procurement decisions for long-term disease model studies should therefore favor CAS 862761-01-1, with the caveat that in vivo pharmacokinetic profiling has not been publicly disclosed and must be established internally.

Oxazole Scaffold-Based Medicinal Chemistry Optimization

As a representative of the 4-tosyloxazol-5-amine scaffold claimed in the ONO Pharmaceutical patent family for CCR5 antagonism, CAS 862761-01-1 serves as a validated starting point for structure-based lead optimization [1]. Its differentiated ortho-tolyl pharmacophore provides a basis for derivative design aimed at improving potency beyond the preliminary screening level. Iterative libraries built around this core can probe the impact of 2-aryl substitution on hERG liability, a key optimization parameter in this chemical series [4].

Comparative Chemical Biology: Ortho- vs. Para-Tolyl Isomer Target Engagement

The stark functional divergence between the ortho-tolyl (CAS 862761-01-1) and para-tolyl (CAS 862760-94-9) isomers presents a unique opportunity for chemical biology studies investigating how subtle aryl positional changes dictate GPCR ligand recognition [2]. Pairing these two isomers in parallel CCR5 binding and functional assays can generate high-value SAR data that informs computational docking models and pharmacophore refinement.

Quote Request

Request a Quote for N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.